molecular formula C16H21NO2 B3008794 N-(2-Phenylmethoxycyclohexyl)prop-2-enamide CAS No. 2361642-38-6

N-(2-Phenylmethoxycyclohexyl)prop-2-enamide

Cat. No. B3008794
CAS RN: 2361642-38-6
M. Wt: 259.349
InChI Key: KOGMUQFDZKCLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Phenylmethoxycyclohexyl)prop-2-enamide, also known as 2-Fluorodeschloroketamine (2-FDCK), is a dissociative anesthetic drug. It is a derivative of ketamine and has similar effects to the parent compound. 2-FDCK has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

Like ketamine, 2-FDCK acts as an NMDA receptor antagonist, which leads to a dissociative state and analgesia. It also has effects on other neurotransmitter systems, including the dopamine, serotonin, and opioid systems. The exact mechanism of action of 2-FDCK is not fully understood and requires further investigation.
Biochemical and Physiological Effects
2-FDCK has been shown to produce a dissociative state, similar to that produced by ketamine. It also has analgesic and anesthetic effects. In animal studies, it has been shown to produce changes in brain activity and neurotransmitter levels. However, the long-term effects of 2-FDCK on the brain and body are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-FDCK in lab experiments is its unique chemical structure, which may provide insights into the mechanism of action of dissociative anesthetics. However, one limitation is the lack of information on the long-term effects of 2-FDCK on the brain and body.

Future Directions

Future research should investigate the potential therapeutic applications of 2-FDCK, including its use as an analgesic and anesthetic agent. Further studies are also needed to fully understand the mechanism of action of 2-FDCK and its effects on the brain and body. Additionally, researchers should investigate the potential for abuse and addiction associated with 2-FDCK.

Synthesis Methods

The synthesis of 2-FDCK involves the reaction of 2-chloromethyl-3,4-dimethoxybenzene with cyclohexylmagnesium bromide to yield 2-phenylmethoxycyclohexanol. This intermediate is then converted to the corresponding propenamide by reaction with propionyl chloride. Finally, the propenamide is fluorinated using a fluorinating agent such as hydrogen fluoride or boron trifluoride diethyl etherate.

Scientific Research Applications

2-FDCK has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder. It has also been investigated as a potential analgesic and anesthetic agent. In addition, 2-FDCK has been used in animal studies to investigate the effects of dissociative anesthetics on the central nervous system.

properties

IUPAC Name

N-(2-phenylmethoxycyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-16(18)17-14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h2-5,8-9,14-15H,1,6-7,10-12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGMUQFDZKCLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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